Acridin-4-ol

Antimicrobial Membrane Disruption E. coli

Generic acridines introduce uncontrolled variability in DNA intercalation studies due to undefined pKa and solubility. Acridin-4-ol (CAS 18123-20-1) resolves this with a precisely characterized C4-hydroxyl fingerprint. • Achieves 90% membrane permeabilization in E. coli at 25 μM; MIC 8-16 μg/mL for Gram-negative antibacterial SAR. • Predictable pKa 7.89±0.30 ensures consistent protonation, cellular uptake, and DNA-binding thermodynamics at physiological pH. • Functions as a chelating ligand for transition metal complexes (e.g., [Re₂(CO)₆(L)₂]) and a building block in Ullmann-type couplings. • Supplied at ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 18123-20-1
Cat. No. B096450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridin-4-ol
CAS18123-20-1
Synonyms4-hydroxyacridine
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O
InChIInChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H
InChIKeyHOYZEVWRZVPHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridin-4-ol (CAS 18123-20-1): Core Properties, Synthesis Viability, and Supply Specifications


Acridin-4-ol, also known as 4-hydroxyacridine, is a tricyclic heteroaromatic compound belonging to the acridine class, characterized by a planar fused-ring structure and a hydroxyl substituent at the C4 position . This substitution pattern confers a distinct pKa of 7.89±0.30 (predicted) and a melting point of 114–118 °C , which are critical for its solubility, formulation behavior, and experimental handling. The compound serves as a versatile synthetic intermediate, participating in Ullmann-type couplings and functioning as a ligand for transition metal complexes, with industrial production yielding material of up to 98% purity . Its core mechanism of biological action is DNA intercalation, a property shared by many acridines but modulated in this case by the C4-hydroxyl group, which influences hydrogen-bonding and electronic distribution within the DNA binding site .

Why Substituting Acridin-4-ol with Unsubstituted Acridine or 9-Aminoacridine Compromises Research Outcomes


Simple acridine derivatives, such as unsubstituted acridine or 9-aminoacridine, lack the precise physicochemical and biochemical fingerprint of Acridin-4-ol. The C4-hydroxyl group fundamentally alters both the compound's reactivity as a synthetic building block and its biological interaction profile. For instance, unsubstituted acridine (pKa ≈ 5.6) exhibits vastly different protonation states and solubility at physiological pH compared to Acridin-4-ol (pKa ≈ 7.89) . This directly impacts its cellular uptake, subcellular localization, and DNA-binding thermodynamics . Consequently, substituting a generic acridine analog for Acridin-4-ol in a research or industrial process risks introducing uncharacterized variables, invalidating structure-activity relationship (SAR) models, and yielding non-reproducible results due to divergent chemical and biological behaviors. The following evidence quantifies these critical points of differentiation.

Quantitative Comparative Evidence: Acridin-4-ol vs. Key Acridine Analogs


Antimicrobial Potency: Membrane Permeabilization and MIC in E. coli

Acridin-4-ol demonstrates concentration-dependent membrane permeabilization in E. coli, a primary mechanism for its antibacterial activity. At a concentration of 25 μM, Acridin-4-ol induces 90% membrane permeabilization, a threshold that correlates with a Minimum Inhibitory Concentration (MIC) range of 8–16 μg/mL . In contrast, unsubstituted acridine and 9-aminoacridine, while also DNA intercalators, exhibit significantly lower membrane disruption potency, requiring higher concentrations to achieve comparable effects [1].

Antimicrobial Membrane Disruption E. coli

Synthetic Versatility as a Chelating Ligand: Rhenium Complex Formation

The presence of the C4-hydroxyl group enables Acridin-4-ol to function as a chelating ligand, forming stable complexes with transition metals. In a direct comparison with acridine, which lacks this hydroxyl group, Acridin-4-ol reacts with [Re(CO)5Cl] in a 1:1 ratio to yield the dinuclear rhenium complex [Re2(CO)6(L)2] (where L is the deprotonated form of Acridin-4-ol) in excellent yields under mild conditions (toluene, argon atmosphere) [1]. Acridine, lacking a suitable donor group adjacent to the endocyclic nitrogen, cannot form such chelates, severely limiting its utility in the synthesis of luminescent probes, catalysts, and metal-based therapeutics [2].

Organometallic Catalysis Luminescence

Physicochemical Handling and Purification: pKa and Solubility

The predicted pKa of Acridin-4-ol (7.89±0.30) is a critical differentiator from unsubstituted acridine (pKa ≈ 5.6). This near-physiological pKa value dictates that Acridin-4-ol exists in a partially ionized state at pH 7.4, enhancing its aqueous solubility relative to acridine, which remains largely neutral and less water-soluble. Furthermore, Acridin-4-ol has a melting point of 114–118 °C and is a solid at room temperature, facilitating standard purification by recrystallization . These properties contrast with liquid or low-melting acridine derivatives, simplifying handling, storage, and purity assessment in a research setting.

Chemical Synthesis Formulation Purification

Optimized Research and Industrial Applications for Acridin-4-ol Based on Quantitative Evidence


Lead Optimization in Antimicrobial Drug Discovery Targeting Gram-Negative Bacteria

Due to its demonstrated 90% membrane permeabilization in E. coli at 25 μM and correlating MIC of 8–16 μg/mL, Acridin-4-ol is a validated starting point for medicinal chemistry programs aimed at overcoming Gram-negative bacterial resistance . Its distinct pKa and solubility profile, relative to other acridines, also facilitate formulation for in vivo efficacy studies [1].

Synthesis of Novel Organometallic Complexes for Photophysical and Catalytic Applications

Acridin-4-ol's unique ability to act as a chelating ligand through its C4-OH and endocyclic nitrogen, forming stable complexes like [Re2(CO)6(L)2] in excellent yield , makes it an indispensable building block for chemists developing new luminescent materials, electrochemical sensors, or transition metal catalysts [1].

Development of Targeted Anticancer Therapeutics with Enhanced DNA Binding

The well-established DNA intercalation property of the acridine scaffold, combined with the specific electronic and steric effects of the C4-hydroxyl group, positions Acridin-4-ol as a superior scaffold for designing DNA-targeted anticancer agents . Its ability to form metal complexes further broadens its potential for developing novel metallodrugs with improved therapeutic indices [1].

Chemical Biology Tool for Investigating DNA-Protein Interactions

The predictable pKa (7.89) and membrane permeabilization capacity make Acridin-4-ol a reliable tool compound for studying DNA intercalation effects on cellular processes such as replication and transcription . Its defined physicochemical profile ensures reproducible experimental outcomes in cell-based assays, which is a significant advantage over less characterized acridine analogs [1].

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